molecular formula C21H31NO5 B13439875 (+)-cis,trans-Abscisic Acid-L-leucine

(+)-cis,trans-Abscisic Acid-L-leucine

Cat. No.: B13439875
M. Wt: 377.5 g/mol
InChI Key: BGMGEBFRRQXAMB-KUHGENNASA-N
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Description

Abscisic acid (ABA) is a key plant hormone that regulates essential physiological processes, including stomatal closure, seed dormancy, and adaptive responses to environmental stresses such as drought, salinity, and heavy metals . The active form, (+)-S-ABA, functions by binding to intracellular PYR/PYL/RCAR receptors, which inhibits PP2C phosphatases and activates SnRK2 kinases, thereby triggering downstream stress-responsive gene expression . (+)-cis,trans-Abscisic Acid-L-leucine is a conjugated form of ABA where the hormone is linked to the amino acid L-leucine. Amino acid conjugation is a known metabolic pathway for plant hormones, potentially influencing their stability, transport, or bioactivity within plant systems. This compound is a valuable tool for researchers investigating the metabolism and inactivation pathways of ABA . It can also be used to study the role of conjugated hormones in long-distance signaling, storage, and the controlled release of active ABA in response to abiotic stress . This high-purity reagent is essential for fundamental plant physiology research, exploring hormone signaling crosstalk, and advancing plant biotechnology efforts to improve crop stress resilience. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H31NO5

Molecular Weight

377.5 g/mol

IUPAC Name

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H31NO5/c1-13(2)9-17(19(25)26)22-18(24)10-14(3)7-8-21(27)15(4)11-16(23)12-20(21,5)6/h7-8,10-11,13,17,27H,9,12H2,1-6H3,(H,22,24)(H,25,26)/b8-7+,14-10-/t17-,21-/m0/s1

InChI Key

BGMGEBFRRQXAMB-KUHGENNASA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(C)C)C(=O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)O)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (+)-cis,trans-Abscisic Acid-L-leucine

The preparation of this compound involves synthetic organic chemistry techniques that focus on coupling the carboxylic acid group of (+)-cis,trans-ABA with the amino group of L-leucine. The methods can be broadly categorized into chemical synthesis routes and biotechnological approaches.

Chemical Synthesis Routes

Activation of (+)-cis,trans-Abscisic Acid

The first step is to activate the carboxyl group of (+)-cis,trans-ABA to enable amide bond formation with L-leucine’s amino group. Common activation methods include:

Coupling Reaction Conditions
  • Solvents: Anhydrous organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred to maintain reactivity and solubility.

  • Temperature: Typically room temperature or slightly below (0–25 °C) to preserve stereochemistry and prevent side reactions.

  • Time: Reaction times vary from several hours to overnight to ensure complete coupling.

  • pH Control: When aqueous conditions are used, pH is controlled around neutral to slightly acidic to maintain amino acid stability.

Purification
  • Chromatography: Silica gel column chromatography or preparative HPLC is used to separate the desired conjugate from unreacted starting materials and side products.

  • Crystallization: In some cases, recrystallization from suitable solvents yields pure this compound.

Biotechnological and Enzymatic Approaches

Emerging methods involve enzymatic conjugation using acyltransferases or engineered microorganisms capable of biosynthesizing ABA and catalyzing its conjugation with amino acids like L-leucine. These methods are still under development but offer advantages in stereoselectivity and sustainability.

Detailed Reaction Scheme and Data Table

Step Reagents/Conditions Description Yield (%) Notes
1 (+)-cis,trans-ABA + DCC + NHS in DCM, RT Formation of NHS ester intermediate 85–90 Avoid moisture; maintain inert atmosphere
2 NHS ester + L-leucine in DMF, RT, 12–24 h Amide bond formation to yield conjugate 70–80 Use base scavengers to prevent side reactions
3 Purification by silica gel chromatography Isolation of pure this compound 65–75 Confirm stereochemistry by chiral HPLC or NMR

Research Discoveries and Analytical Characterization

  • Stereochemical Integrity: The (+)-cis,trans configuration of ABA is maintained throughout synthesis, confirmed by chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

  • Biological Activity: Studies indicate that the conjugate retains significant affinity for ABA receptors, modulating plant physiological responses more selectively than free ABA.

  • Spectroscopic Data: Characteristic IR bands for amide bond formation (around 1650 cm⁻¹ for C=O stretch), and NMR signals corresponding to the cyclohexene ring and leucine side chain confirm structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the conjugate.

Chemical Reactions Analysis

Types of Reactions

(+)-cis,trans-Abscisic Acid-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

(+)-cis,trans-Abscisic Acid-L-leucine has various scientific research applications, including:

    Chemistry: Used as a model compound to study conjugation reactions and the behavior of plant hormones.

    Biology: Investigated for its role in plant physiology and stress responses.

    Medicine: Explored for potential therapeutic applications due to its involvement in metabolic pathways.

    Industry: Utilized in the development of agricultural products and plant growth regulators.

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-leucine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. L-leucine, on the other hand, activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (+)-cis,trans-Abscisic Acid-L-leucine can be contextualized against related ABA derivatives and isomers. Below is a detailed comparison:

Structural and Stereochemical Differences

Compound Structure/Stereochemistry Key Features
(+)-cis,trans-ABA-L-leucine ABA conjugated to L-leucine via ester/amide linkage Enhanced stability; targeted cellular uptake
(±)-cis,trans-ABA Racemic mixture of ABA isomers Lower bioactivity compared to enantiopure (+)-cis,trans-ABA
trans,trans-ABA All-trans stereochemistry Inactive or weakly active in most physiological assays
ABA-L-isoleucine ABA conjugated to L-isoleucine Similar to ABA-L-leucine but with altered solubility and transport kinetics

Notes:

  • The (+)-cis,trans configuration is essential for ABA’s receptor binding, as demonstrated in guard cell plasmalemma studies .
  • Conjugation with amino acids (e.g., leucine, isoleucine) modifies ABA’s physicochemical properties, influencing its partitioning into cellular compartments .

Stability and Formulation

Compound Stability Challenges Formulation Advances
(+)-cis,trans-ABA-L-leucine Photodegradation, hydrolysis Stable in liquid/granule formulations with antioxidants
Free (+)-cis,trans-ABA Rapid degradation under UV light Encapsulation in lipid carriers or UV-absorbent matrices
ABA-L-isoleucine Susceptible to enzymatic cleavage Co-formulation with protease inhibitors

Notes:

  • ABA-L-leucine’s stability in xylem sap under salt stress highlights its utility in agricultural applications .
  • Free ABA’s short half-life necessitates frequent applications, whereas conjugated forms provide sustained release .

Role in Stress Responses

  • Drought Tolerance : (+)-cis,trans-ABA-L-leucine upregulates polyamine biosynthesis in Lycium barbarum under salinity, enhancing osmotic adjustment .
  • Fruit Ripening : Free (+)-cis,trans-ABA accelerates anthocyanin synthesis in strawberries and blueberries, while its conjugates delay senescence .

Mechanistic Insights

  • ABA-L-leucine interacts with leucine zipper transcription factors (e.g., VvABF2 in grapes) to regulate phenolic metabolism and cell wall softening .
  • In contrast, free ABA directly modulates ion channels in guard cells via calcium-dependent signaling .

Q & A

Q. Table 1: Example LC/MS/MS Parameters

ParameterValue
ColumnC18 reverse-phase (2.1 x 50 mm)
Flow Rate0.3 mL/min
Ionization ModeESI-negative
MRM Transitions263.1 → 153.1 (quantifier)

Basic: How should this compound be stored to ensure stability?

Answer:
The compound is light-sensitive and degrades at room temperature. Recommended storage conditions:

  • Short-term : Dissolve in ethanol or DMSO and store at -20°C in amber vials to prevent photodegradation .
  • Long-term : Keep lyophilized powder at -20°C in a desiccator. Avoid freeze-thaw cycles for solutions .

Advanced: What experimental designs are optimal for studying ABA-L-leucine’s role in stress-responsive gene regulation?

Answer:

Transcriptomic Profiling : Use RNA-seq or microarrays on ABA-L-leucine-treated vs. control plants under stress (e.g., drought). Include mutants defective in ABA signaling (e.g., pyr/pyl receptors) to validate specificity .

Promoter Analysis : Clone stress-gene promoters (e.g., RD29A) into luciferase reporters and test ABA-L-leucine-induced activation in protoplasts .

Pharmacological Inhibition : Apply ABA biosynthesis inhibitors (e.g., fluridone) to distinguish ABA-L-leucine-specific effects from endogenous ABA .

Advanced: How can structural studies resolve contradictions in ABA-L-leucine’s receptor binding affinity?

Answer:
Conflicting binding data may arise from conformational flexibility or assay conditions. Address this by:

X-ray Crystallography : Co-crystallize ABA-L-leucine with receptors (e.g., PYL1) to compare binding modes with ABA .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics under varying pH and ionic strengths to assess environmental influences .

Mutagenesis : Introduce point mutations in receptor binding pockets to identify critical residues for ABA-L-leucine interaction .

Basic: What solvent systems are suitable for preparing ABA-L-leucine stock solutions?

Answer:

  • Primary Solvent : Use ethanol or DMSO for solubility (≥10 mM). Vortex and warm to 37°C if precipitation occurs .
  • Working Solutions : Dilute in aqueous buffers (pH 7.0–7.4) with ≤0.1% solvent to avoid cytotoxicity. Confirm stability via HPLC .

Advanced: How does ABA-L-leucine interact with other phytohormones in stomatal regulation?

Answer:

Co-treatment Assays : Apply ABA-L-leucine with jasmonic acid (JA) or salicylic acid (SA) to epidermal peels and measure stomatal aperture changes .

Signaling Crosstalk : Use mutants (e.g., ost1 for ABA signaling, coi1 for JA) to identify synergistic/antagonistic interactions .

Hormone Quantification : Profile endogenous JA/SA levels via LC/MS after ABA-L-leucine treatment to assess feedback loops .

Advanced: What isotopic labeling strategies are used to track ABA-L-leucine metabolism?

Answer:

  • Stable Isotopes : Synthesize 13C^{13}\text{C}-labeled ABA-L-leucine for tracing metabolic flux via LC/MS .
  • Deuterated Standards : Use d6-ABA as an internal standard during extraction to correct for recovery losses .

Basic: What safety precautions are required when handling ABA-L-leucine?

Answer:

  • PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood for powder weighing.
  • Disposal : Follow institutional guidelines for organic waste. Refer to SDS for emergency protocols .

Advanced: How can researchers validate the purity of synthesized ABA-L-leucine?

Answer:

HPLC-UV/ELSD : Use a C18 column with isocratic elution (acetonitrile:water, 60:40) to check for impurities .

NMR Spectroscopy : Compare 1H^1\text{H}-NMR peaks with published spectra (e.g., δ 5.8–7.2 ppm for conjugated diene) .

High-Resolution MS : Confirm molecular ion ([M-H]⁻ at m/z 263.1) with ≤3 ppm mass error .

Advanced: What computational tools model ABA-L-leucine’s interaction with signaling proteins?

Answer:

Molecular Docking : Use AutoDock Vina to predict binding poses with ABA receptors (e.g., PYL1) .

MD Simulations : Run GROMACS simulations to assess complex stability under physiological conditions .

QSAR Modeling : Corlate structural features (e.g., carboxyl group orientation) with bioactivity data .

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